molecular formula C22H25N3O3S2 B2457974 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683765-38-0

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

カタログ番号: B2457974
CAS番号: 683765-38-0
分子量: 443.58
InChIキー: HWIHLJCNMGVMPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzamide backbone with a cyano group and a tetrahydrobenzo[b]thiophene moiety. Its molecular formula is C₁₄H₁₈N₄O₂S, and it has a molecular weight of approximately 318.39 g/mol. The presence of the sulfonyl and piperidine groups contributes to its biological properties.

Inhibition of JNK Kinases

Research indicates that derivatives of this compound exhibit potent inhibitory activity against JNK2 and JNK3 kinases. A study highlighted that certain analogs demonstrated IC50 values in the low micromolar range (pIC50 values around 6.5 to 6.7), indicating strong inhibition compared to other members of the MAPK family such as JNK1 and p38α . The selectivity of these compounds suggests their potential as therapeutic agents in conditions where JNK signaling is implicated, such as neurodegenerative diseases and cancer.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various human cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine and sulfonamide groups can enhance activity against specific tumor types .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of related compounds within the same chemical class. These compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Disk diffusion methods have been employed to evaluate their effectiveness, revealing promising results that warrant further investigation into their mechanisms of action against microbial pathogens .

Anti-inflammatory Properties

In addition to their antimicrobial effects, these compounds may possess anti-inflammatory properties. Research on related benzothiophene derivatives has shown that they can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Study: JNK Inhibition

A pivotal study focused on a series of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amide inhibitors demonstrated their ability to selectively inhibit JNK3 over other kinases in the MAPK pathway. This selectivity was attributed to unique binding interactions within the ATP-binding site as revealed by X-ray crystallography . The implications for drug design are significant, as targeting specific kinases could lead to fewer side effects compared to broader-spectrum inhibitors.

Clinical Implications

The biological activities exhibited by this compound suggest potential clinical applications in oncology and infectious diseases. The selective inhibition of JNK pathways could be leveraged in developing therapeutics for conditions such as Alzheimer's disease and various cancers where JNK signaling plays a critical role.

特性

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-6-4-5-13-25(15)30(27,28)17-11-9-16(10-12-17)21(26)24-22-19(14-23)18-7-2-3-8-20(18)29-22/h9-12,15H,2-8,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIHLJCNMGVMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。